4-Chloro-5-fluoro-3-nitroquinoline
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Overview
Description
4-Chloro-5-fluoro-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4ClFN2O2. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The incorporation of chlorine, fluorine, and nitro groups into the quinoline ring enhances its chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-3-nitroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by treatment with Meldrum acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-3-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.
Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.
Major Products
Nucleophilic Substitution: Formation of substituted quinolines.
Cross-Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Reduction: Formation of 4-chloro-5-fluoro-3-aminoquinoline.
Scientific Research Applications
4-Chloro-5-fluoro-3-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Explored for its potential antimalarial and anticancer activities.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-3-nitroquinoline involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . The presence of the nitro group allows for redox cycling, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitroquinoline: Lacks the fluorine atom, which may reduce its biological activity.
5-Fluoro-3-nitroquinoline: Lacks the chlorine atom, potentially altering its reactivity and biological properties.
4-Chloro-5-fluoroquinoline: Lacks the nitro group, which is crucial for certain biological activities.
Uniqueness
4-Chloro-5-fluoro-3-nitroquinoline is unique due to the combined presence of chlorine, fluorine, and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination allows for versatile applications in various fields, including medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H4ClFN2O2 |
---|---|
Molecular Weight |
226.59 g/mol |
IUPAC Name |
4-chloro-5-fluoro-3-nitroquinoline |
InChI |
InChI=1S/C9H4ClFN2O2/c10-9-7(13(14)15)4-12-6-3-1-2-5(11)8(6)9/h1-4H |
InChI Key |
NHUPDRIIMFFHOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C(=C1)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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